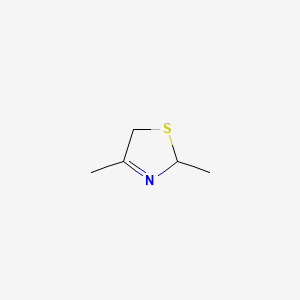![molecular formula C9H12N2OS B13801070 Acetamide,N-[2-(pyridin-2-ylthio)ethyl]-](/img/structure/B13801070.png)
Acetamide,N-[2-(pyridin-2-ylthio)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide,N-[2-(pyridin-2-ylthio)ethyl]- is a compound that belongs to the class of N-(pyridin-2-yl)amides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-yl)amides can be achieved through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free .
Industrial Production Methods
Industrial production methods for N-(pyridin-2-yl)amides typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(pyridin-2-yl)amides undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles in suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBHP can lead to the formation of N-oxide derivatives, while reduction with sodium borohydride can yield the corresponding amine .
Aplicaciones Científicas De Investigación
N-(pyridin-2-yl)amides have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(pyridin-2-yl)amides involves their interaction with specific molecular targets and pathways. For instance, these compounds can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
N-(pyridin-2-yl)amides can be compared with other similar compounds such as:
Imidazo[2,1-b]thiazole derivatives: These compounds also exhibit diverse biological activities and are used in similar applications.
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Pyrimidine derivatives: Widely studied for their anti-inflammatory and antiviral activities .
Conclusion
Acetamide,N-[2-(pyridin-2-ylthio)ethyl]- is a versatile compound with significant potential in various scientific research fields. Its unique chemical properties and diverse biological activities make it a valuable compound for further study and application.
Propiedades
Fórmula molecular |
C9H12N2OS |
|---|---|
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
N-(2-pyridin-2-ylsulfanylethyl)acetamide |
InChI |
InChI=1S/C9H12N2OS/c1-8(12)10-6-7-13-9-4-2-3-5-11-9/h2-5H,6-7H2,1H3,(H,10,12) |
Clave InChI |
KBJNACITAIIOKN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCSC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-ethoxyphenyl]-1-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-3-oxo-, ethyl ester](/img/structure/B13800991.png)
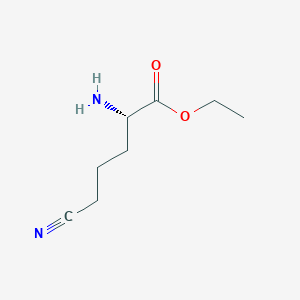
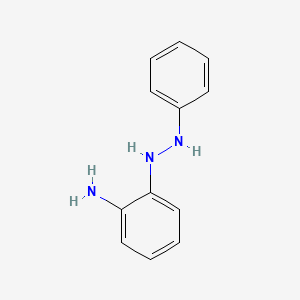
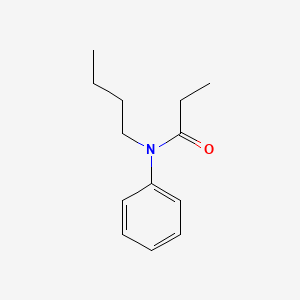
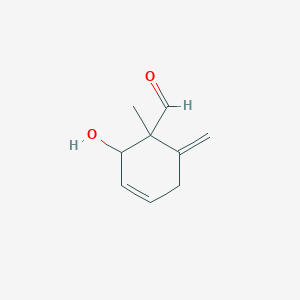
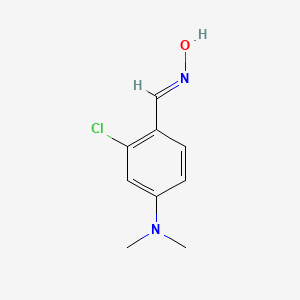
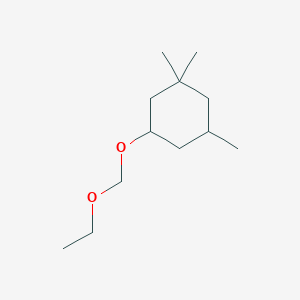
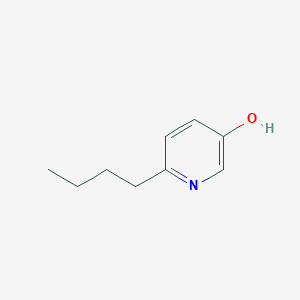
![[(Methylimino)dimethylene]bisphosphonic acid](/img/structure/B13801044.png)
![2-[[[(2,4-Dichlorobenzoyl)amino]thioxomethyl]amino]-5-iodo-benzoic acid](/img/structure/B13801054.png)
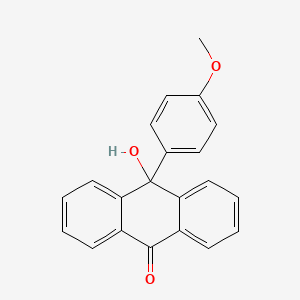
![Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]-](/img/structure/B13801063.png)

